

Vinclozolin Metabolites M1 and M2: A Comparative Analysis of Biological Activity

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Compound of Interest		
Compound Name:	VinclozolinM2-2204	
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This guide provides a detailed comparison of the biological activities of Vinclozolin metabolites M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). The fungicide Vinclozolin undergoes metabolic transformation in vivo to these active metabolites, which are primarily responsible for its endocrine-disrupting effects. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathways to facilitate a comprehensive understanding of their distinct and overlapping biological functions.

Quantitative Comparison of Biological Activity

The primary mechanism of action for Vinclozolin metabolites M1 and M2 is the competitive antagonism of the androgen receptor (AR). However, their potency and receptor interaction profiles exhibit significant differences. The following table summarizes the key quantitative data from in vitro studies.



Parameter	Vinclozolin	Metabolite M1	Metabolite M2	Reference
Androgen Receptor (AR) Binding Affinity (Ki)	> 700 μM	92 μΜ	9.7 μΜ	[1]
AR Transcriptional Activation Inhibition	Weak	-	50-fold more potent than M1	[2][3]
Androgen Receptor (AR) Agonist Activity	No	No	Partial agonist at high concentrations	[4]
Progesterone Receptor (PR) Antagonist Activity	Yes	No	Yes (>GR)	[4]
Glucocorticoid Receptor (GR) Antagonist Activity	No	No	Yes	[4]
Mineralocorticoid Receptor (MR) Antagonist Activity	Yes	No	Yes (>>PR)	[4]
Estrogen Receptor (ERα and ERβ) Agonist Activity	Yes	Yes	Yes	[4]

Core Mechanism of Action: Androgen Receptor Antagonism



Both M1 and M2 function as competitive antagonists of the androgen receptor.[1][5] This interaction is central to the antiandrogenic effects observed following Vinclozolin exposure. The parent compound, Vinclozolin, demonstrates only weak affinity for the androgen receptor.[1] However, its metabolites, M1 and particularly the more potent M2, effectively compete with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.[1][2][3] This competitive inhibition prevents the conformational changes in the AR necessary for its activation, subsequent translocation to the nucleus, and binding to androgen response elements (AREs) on DNA.[2][3] The ultimate consequence is the inhibition of androgen-dependent gene transcription, leading to the disruption of normal male reproductive development and function.[1][5]

At high concentrations and in the absence of a natural androgen, M2 has been observed to exhibit partial agonist activity, promoting the binding of the androgen receptor to DNA and initiating transcription.[2][3][4] This dual antagonist-agonist activity highlights the complex interaction of M2 with the androgen receptor.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the biological activities of Vinclozolin metabolites M1 and M2.

Androgen Receptor Competitive Binding Assay

This assay is employed to determine the binding affinity (Ki) of M1 and M2 to the androgen receptor.

Objective: To quantify the ability of Vinclozolin metabolites to displace a radiolabeled androgen from the androgen receptor.

Methodology:

- Receptor Source: A source of androgen receptor is prepared, typically from cytosolic extracts
 of tissues rich in AR, such as the rat ventral prostate, or from cells engineered to
 overexpress the human androgen receptor (e.g., COS or Sf9 cells).
- Radioligand: A radiolabeled synthetic androgen with high affinity for the AR, such as [³H] R1881 (methyltrienolone), is used.



- Incubation: A constant concentration of the radiolabeled androgen is incubated with the androgen receptor preparation in the presence of increasing concentrations of the unlabeled competitor (Vinclozolin, M1, or M2).
- Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by techniques such as hydroxylapatite precipitation or filtration through glass fiber filters.
- Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
- Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Androgen-Dependent Transcriptional Activation Assay

This assay is utilized to assess the functional consequence of M1 and M2 binding to the androgen receptor, specifically their ability to inhibit androgen-induced gene expression.

Objective: To measure the extent to which Vinclozolin metabolites inhibit the transcriptional activity of the androgen receptor in a cellular context.

Methodology:

- Cell Line: A suitable mammalian cell line that does not endogenously express the androgen receptor (e.g., CV-1 or HeLa cells) is used.
- Transfection: The cells are transiently co-transfected with two plasmids:
 - An expression vector containing the full-length cDNA for the human androgen receptor.
 - A reporter plasmid containing a luciferase or β-galactosidase reporter gene under the control of a promoter with multiple androgen response elements (AREs), such as the mouse mammary tumor virus (MMTV) promoter.



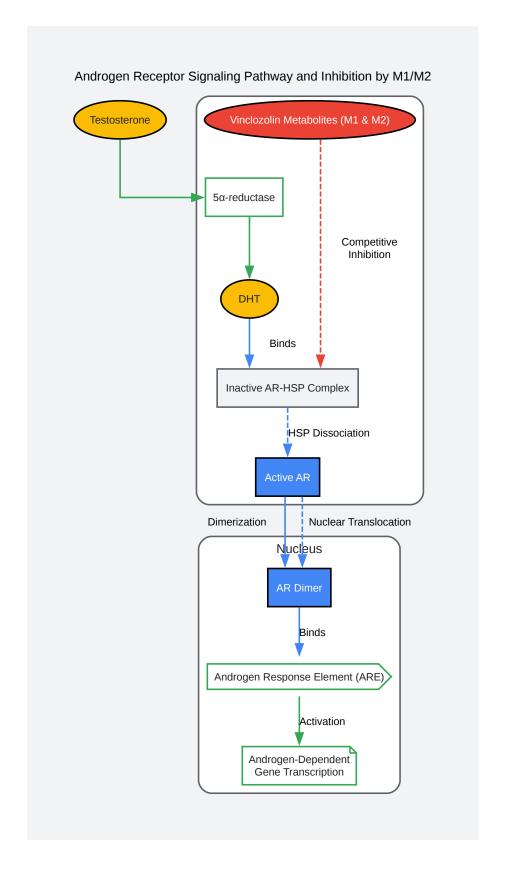
- Treatment: The transfected cells are then treated with a known androgen (e.g., dihydrotestosterone - DHT) to induce reporter gene expression. Concurrently, cells are cotreated with increasing concentrations of the test compounds (Vinclozolin, M1, or M2).
- Lysis and Assay: After a suitable incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured.
- Data Analysis: The ability of M1 and M2 to inhibit androgen-induced reporter gene activity is quantified. The results are often expressed as the concentration of the compound that causes a 50% inhibition of the maximal androgen-induced response (IC50).

Visualizations

Androgen Receptor Signaling Pathway and Interference by Vinclozolin Metabolites

The following diagram illustrates the canonical androgen receptor signaling pathway and the points of interference by Vinclozolin metabolites M1 and M2.





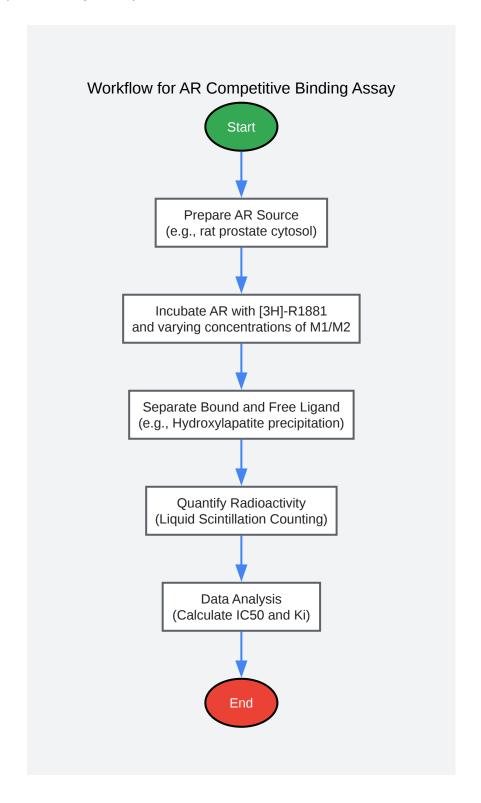
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Caption: Androgen Receptor Signaling and M1/M2 Inhibition.



Experimental Workflow for Androgen Receptor Competitive Binding Assay

The following diagram outlines the key steps in the experimental workflow for determining the androgen receptor binding affinity of Vinclozolin metabolites.





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Caption: AR Competitive Binding Assay Workflow.

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